Acetic acid;5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol
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Overview
Description
Acetic acid;5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol is a complex organic compound with a unique structure that combines the properties of acetic acid and phenolic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol typically involves the reaction of 5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives of the original compound
Scientific Research Applications
Acetic acid;5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the phenolic group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid;5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Acetic Acid: A simple carboxylic acid with a wide range of applications.
Hydroquinone: A phenolic compound with two hydroxyl groups on a benzene ring.
Uniqueness
Acetic acid;5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol is unique due to its combined structure, which imparts both acidic and phenolic properties. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
63023-53-0 |
---|---|
Molecular Formula |
C17H26O4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
acetic acid;5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol |
InChI |
InChI=1S/C15H22O2.C2H4O2/c1-11-6-7-12(13(16)10-11)15(4)9-5-8-14(2,3)17-15;1-2(3)4/h6-7,10,16H,5,8-9H2,1-4H3;1H3,(H,3,4) |
InChI Key |
LKVUTOGEHJBCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CCCC(O2)(C)C)C)O.CC(=O)O |
Origin of Product |
United States |
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